molecular formula C14H14ClN3O3 B3004772 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1448067-42-2

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B3004772
CAS No.: 1448067-42-2
M. Wt: 307.73
InChI Key: QBKVQZXVSXGJFP-UHFFFAOYSA-N
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Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chloropyridine moiety, a piperidine ring, and an isoxazole group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps:

  • Formation of the Chloropyridine Intermediate: : The starting material, 5-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine moiety. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling with Piperidine: : The chloropyridine intermediate is then reacted with piperidine under reflux conditions to form the (5-chloropyridin-2-yl)oxy)piperidine derivative. This step may involve catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

  • Introduction of the Isoxazole Group: : The final step involves the reaction of the (5-chloropyridin-2-yl)oxy)piperidine derivative with an isoxazole precursor. This can be achieved through a cyclization reaction using reagents like hydroxylamine and acetic anhydride under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.

    Catalyst Recycling: Implementing methods to recover and reuse catalysts, reducing overall production costs.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The chloropyridine moiety allows for various substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethylformamide, acetonitrile, ethanol.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the isoxazole ring.

    Substitution Products: Various substituted derivatives of the chloropyridine moiety.

Scientific Research Applications

Chemistry

In chemistry, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5-Chloropyridin-2-yl)oxy)piperidine
  • **Isoxazole derivatives
  • **Piperidine-based compounds

Uniqueness

Compared to similar compounds, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone stands out due to its combined structural features. The presence of both the chloropyridine and isoxazole groups provides unique reactivity and binding properties, making it a versatile compound for various applications.

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-10-1-2-13(16-9-10)20-11-4-7-18(8-5-11)14(19)12-3-6-17-21-12/h1-3,6,9,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKVQZXVSXGJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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